molecular formula C8H23N5.C3H3N<br>C11H26N6 B12759259 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile CAS No. 68412-45-3

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile

Cat. No.: B12759259
CAS No.: 68412-45-3
M. Wt: 242.37 g/mol
InChI Key: QKXGSQVNYLHSNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylenepentamine (TEPA) can be synthesized through the reaction of ethylene diamine with ammonia under appropriate temperature and pressure conditions. The reaction involves multiple steps of ethylene diamine reacting with ammonia to form the desired product .

Industrial Production Methods

In industrial settings, TEPA is produced by reacting ethylene diamine with ammonia in a controlled environment. The process involves maintaining specific temperature and pressure conditions to ensure the formation of TEPA. The product is then purified to remove any impurities and obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TEPA has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

TEPA is unique compared to other similar compounds due to its structure and properties. Some similar compounds include:

    Diethylenetriamine (DETA): DETA has a similar structure but contains fewer ethylene units.

    Triethylenetetramine (TETA): TETA contains more ethylene units than DETA but fewer than TEPA.

    Polyethylenimine (PEI): PEI is a polymeric amine with a similar structure to TEPA but with a higher molecular weight.

TEPA’s unique structure and properties make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

68412-45-3

Molecular Formula

C8H23N5.C3H3N
C11H26N6

Molecular Weight

242.37 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile

InChI

InChI=1S/C8H23N5.C3H3N/c9-1-3-11-5-7-13-8-6-12-4-2-10;1-2-3-4/h11-13H,1-10H2;2H,1H2

InChI Key

QKXGSQVNYLHSNO-UHFFFAOYSA-N

Canonical SMILES

C=CC#N.C(CNCCNCCNCCN)N

Origin of Product

United States

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